Ammonium 4,8-dioxa-3H-perfluorononanoate

Catalog No.
S13359530
CAS No.
958445-44-8
M.F
C7H5F12NO4
M. Wt
395.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ammonium 4,8-dioxa-3H-perfluorononanoate

CAS Number

958445-44-8

Product Name

Ammonium 4,8-dioxa-3H-perfluorononanoate

IUPAC Name

azanium;2,2,3-trifluoro-3-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]propanoate

Molecular Formula

C7H5F12NO4

Molecular Weight

395.10 g/mol

InChI

InChI=1S/C7H2F12O4.H3N/c8-1(3(9,10)2(20)21)22-5(13,14)4(11,12)6(15,16)23-7(17,18)19;/h1H,(H,20,21);1H3

InChI Key

PLWXPXSPYCHPTF-UHFFFAOYSA-N

Canonical SMILES

C(C(C(=O)[O-])(F)F)(OC(C(C(OC(F)(F)F)(F)F)(F)F)(F)F)F.[NH4+]

Ammonium 4,8-dioxa-3H-perfluorononanoate, commonly referred to as ADONA, is a synthetic compound developed as a replacement for ammonium perfluorooctanoate, which is known for its role as an emulsifier in the production of fluoropolymers. The molecular formula of ADONA is C₇H₅F₁₂NO₄, and it has a molecular weight of approximately 378.07 g/mol . This compound is part of a class of chemicals known as per- and polyfluoroalkyl substances (PFAS), which are characterized by their carbon-fluorine bonds that confer unique properties such as hydrophobicity and lipophobicity.

Toxicological evaluations indicate that ADONA exhibits moderate oral toxicity but is practically non-toxic through dermal exposure. In studies involving rats, it was identified as a mild skin irritant and a moderate to severe eye irritant. Notably, ADONA was found to be a possible agonist for peroxisome proliferator-activated receptor alpha (PPARα), which plays a role in lipid metabolism and inflammation . The liver and kidneys were identified as primary target organs in male and female rats, respectively .

ADONA can be synthesized through several methods, typically involving the fluorination of precursor compounds. One common method includes the reaction of perfluorononanoic acid with appropriate amines under controlled conditions to yield the ammonium salt form. The synthesis process requires careful handling due to the potential environmental impact associated with PFAS compounds.

Studies on the interactions of ADONA with biological systems have shown that it may affect lipid metabolism due to its action on PPARα. Additionally, its potential for bioaccumulation raises concerns regarding environmental persistence and ecological risks associated with PFAS compounds . Further research is needed to fully elucidate its interactions at cellular and molecular levels.

ADONA shares structural similarities with other PFAS compounds, particularly those used as emulsifiers or surfactants. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
Ammonium PerfluorooctanoateC₈H₁₅F₁₃NO₄Widely used before ADONA; known for higher toxicity
Perfluorononanoic AcidC₉HF₁₈O₂Parent compound for ADONA; persistent in the environment
Perfluorobutanesulfonic AcidC₄HF₉O₂SUsed in various industrial applications; highly toxic

Uniqueness of Ammonium 4,8-dioxa-3H-perfluorononanoate: Unlike its predecessors like ammonium perfluorooctanoate, ADONA has been evaluated for lower toxicity profiles while maintaining effective emulsifying properties. Its development aimed at reducing environmental impact marks a significant advancement in PFAS chemistry.

Hydrogen Bond Acceptor Count

16

Hydrogen Bond Donor Count

1

Exact Mass

395.0026956 g/mol

Monoisotopic Mass

395.0026956 g/mol

Heavy Atom Count

24

Use Classification

PFAS (per- and polyfluoroalkyl substances) -> OECD Category

Dates

Modify: 2024-08-10

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